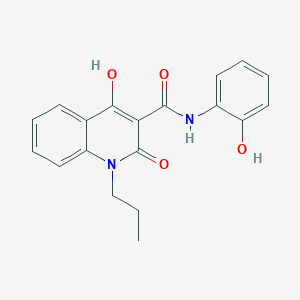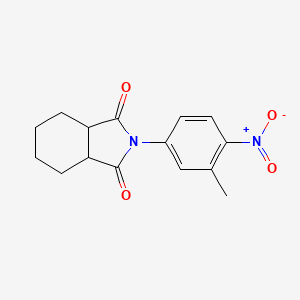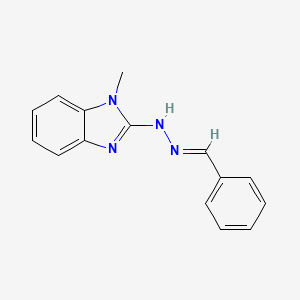![molecular formula C17H17BrN2O3 B3863760 2-(2-bromophenoxy)-N-[(E)-(3-methoxyphenyl)methylideneamino]propanamide](/img/structure/B3863760.png)
2-(2-bromophenoxy)-N-[(E)-(3-methoxyphenyl)methylideneamino]propanamide
Descripción general
Descripción
2-(2-bromophenoxy)-N-[(E)-(3-methoxyphenyl)methylideneamino]propanamide is an organic compound with a complex structure that includes bromine, phenoxy, methoxy, and amide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenoxy)-N-[(E)-(3-methoxyphenyl)methylideneamino]propanamide typically involves a multi-step process. One common route starts with the bromination of phenol to produce 2-bromophenol. This intermediate is then reacted with propanoyl chloride to form 2-(2-bromophenoxy)propanamide. The final step involves the condensation of 2-(2-bromophenoxy)propanamide with 3-methoxybenzaldehyde under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-bromophenoxy)-N-[(E)-(3-methoxyphenyl)methylideneamino]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 2-(2-hydroxyphenoxy)-N-[(E)-(3-methoxyphenyl)methylideneamino]propanamide.
Reduction: 2-(2-bromophenoxy)-N-[(E)-(3-methoxyphenyl)methylamino]propanamide.
Substitution: 2-(2-substituted-phenoxy)-N-[(E)-(3-methoxyphenyl)methylideneamino]propanamide.
Aplicaciones Científicas De Investigación
2-(2-bromophenoxy)-N-[(E)-(3-methoxyphenyl)methylideneamino]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(2-bromophenoxy)-N-[(E)-(3-methoxyphenyl)methylideneamino]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-bromophenoxy)ethanol
- 3-(2-bromophenoxy)propane-1,2-diol
- 2-(2-bromophenoxy)propanamide
Uniqueness
2-(2-bromophenoxy)-N-[(E)-(3-methoxyphenyl)methylideneamino]propanamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromine and methoxy groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
Propiedades
IUPAC Name |
2-(2-bromophenoxy)-N-[(E)-(3-methoxyphenyl)methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-12(23-16-9-4-3-8-15(16)18)17(21)20-19-11-13-6-5-7-14(10-13)22-2/h3-12H,1-2H3,(H,20,21)/b19-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNMHXAMBMZXHH-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=CC=C1)OC)OC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=CC=C1)OC)OC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B3863686.png)
![4-tert-butyl-N'-[(1E)-1-(5-methylfuran-2-yl)ethylidene]benzohydrazide](/img/structure/B3863692.png)
![ethyl N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]leucinate](/img/structure/B3863700.png)
![3-{3-[(3-methoxybenzyl)amino]-3-oxopropyl}-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B3863709.png)


![4'-{[(2-ethoxy-1-naphthyl)methylene]amino}-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3863733.png)
![2-[[4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-propan-2-ylamino]-4-oxobutyl]carbamoyl]benzoic acid](/img/structure/B3863747.png)
![N-[2-(benzylamino)-2-phenylethyl]-4-chlorobenzenesulfonamide](/img/structure/B3863768.png)
![[2-methoxy-4-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B3863771.png)

![2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide](/img/structure/B3863792.png)
![1-acetyl-N-{2-[(2-methylbenzyl)thio]ethyl}piperidin-4-amine](/img/structure/B3863795.png)

